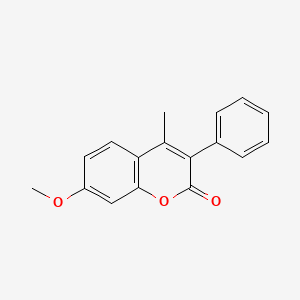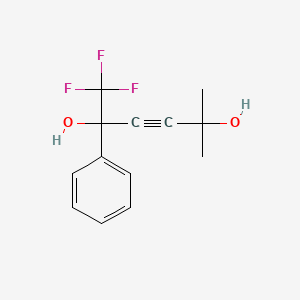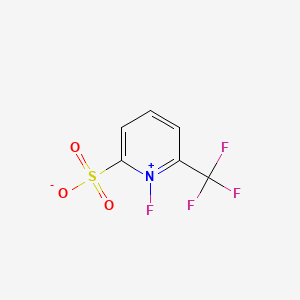![molecular formula C10H16O4S B3040753 Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate CAS No. 235753-82-9](/img/structure/B3040753.png)
Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate
Vue d'ensemble
Description
“Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate” is a chemical compound with the formula C₁₀H₁₆O₄S . It has a molecular weight of 232.3 g/mol . The CAS Number for this compound is 235753-82-9 .
Molecular Structure Analysis
The molecular structure of “Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate” is represented by the formula C₁₀H₁₆O₄S . This indicates that the compound consists of 10 carbon atoms, 16 hydrogen atoms, 4 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis
“Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate” has a molecular weight of 232.3 g/mol . Other physical and chemical properties such as melting point, boiling point, density, and solubility would typically be determined experimentally.Applications De Recherche Scientifique
Synthesis and Chemical Transformations
Synthesis of Racemic and Optically Active Coronafacic Acids : A study by (Ohira, 1984) demonstrates the synthesis of racemic and optically active coronafacic acids using a method that involves the reduction of related methyl ester compounds and subsequent chemical transformations. This showcases the potential of Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate in the synthesis of complex organic molecules.
Photochemistry of 4‐Thia‐2‐cycloalkenones : Anklam, Lau, and Margaretha (1985) studied the photocyclization of methyl esters related to Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate, highlighting the chemical's potential in photochemical applications (Anklam, Lau, & Margaretha, 1985).
Lithiation and Functionalization : Research by Burkhart et al. (2001) focuses on the lithiation and subsequent functionalization of ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate, a compound related to Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate, providing insights into potential pathways for modifying and enhancing the compound (Burkhart, Zhou, Blumenfeld, Twamley, & Natale, 2001).
Synthesis of Functionalized Furan Derivatives : Brückner and Reissig's (1985) research on the synthesis of methyl tetrahydrofuran-3-carboxylates from related methyl esters, including those similar to Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate, showcases the compound's potential in creating functionalized derivatives (Brückner & Reissig, 1985).
High-Pressure CO2 Solubility Studies : The study of high-pressure CO2 solubility in ionic liquids related to Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate by Mattedi et al. (2011) suggests potential applications in gas capture and processing technologies (Mattedi, Carvalho, Coutinho, Alvarez, & Iglesias, 2011).
Safety and Hazards
Propriétés
IUPAC Name |
methyl 4-(acetylsulfanylmethyl)oxane-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4S/c1-8(11)15-7-10(9(12)13-2)3-5-14-6-4-10/h3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKWLRQWJCVHOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC1(CCOCC1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

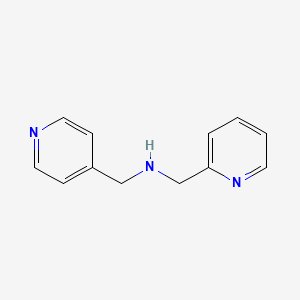

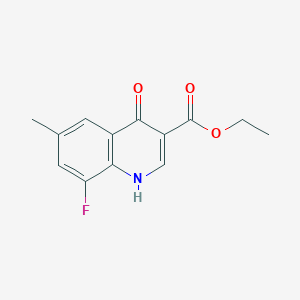
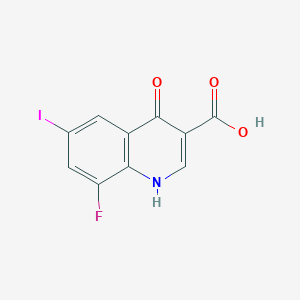

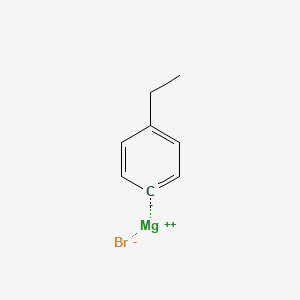

![5-methyl-3-[1,2,2,2-tetrafluoro-1-(1,1,2,2,3,3,3-heptafluoropropoxy)ethyl]-1H-pyrazole](/img/structure/B3040680.png)
![1-[5-(1,1,2,2,3,3,3-Heptafluoropropyl)-3-(trifluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B3040682.png)

